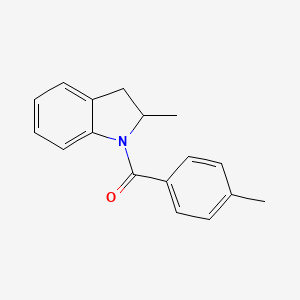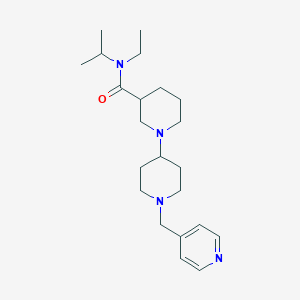
N-(4-fluorophenyl)-N'-(1-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-(1-phenylethyl)urea, also known as FPEU, is a synthetic compound that has been studied extensively for its potential applications in scientific research. FPEU has been found to have unique properties that make it an ideal candidate for use in various biochemical and physiological studies. In
Mécanisme D'action
N-(4-fluorophenyl)-N'-(1-phenylethyl)urea blocks the TRPV1 ion channel by binding to a specific site on the channel. This binding prevents the channel from opening, thereby reducing the influx of calcium ions into the cell. This reduction in calcium influx leads to a decrease in the release of neurotransmitters, which results in a decrease in pain sensation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its role in blocking the TRPV1 ion channel, this compound has also been found to inhibit the activity of various enzymes, including cytochrome P450 enzymes. This property of this compound has been used to study the metabolism of various drugs and xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(4-fluorophenyl)-N'-(1-phenylethyl)urea in lab experiments is its selectivity for the TRPV1 ion channel. This selectivity allows for specific studies on the role of TRPV1 in various physiological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions. This can make it difficult to administer this compound in certain experiments.
Orientations Futures
There are several future directions for research involving N-(4-fluorophenyl)-N'-(1-phenylethyl)urea. One area of research is the study of the role of TRPV1 in various diseases, including chronic pain and inflammation. Another area of research is the development of more selective TRPV1 blockers that have improved solubility and pharmacokinetic properties. Additionally, this compound could be used as a tool to study the metabolism of various drugs and xenobiotics in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selectivity for the TRPV1 ion channel and its ability to inhibit the activity of various enzymes make it an ideal candidate for use in various biochemical and physiological studies. Further research on this compound could lead to a better understanding of the role of TRPV1 in various physiological processes and the development of more selective TRPV1 blockers.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-N'-(1-phenylethyl)urea involves the reaction of 4-fluoroaniline with N-(1-phenylethyl)isocyanate. The reaction is carried out in the presence of a catalyst, typically triethylamine, in anhydrous conditions. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N'-(1-phenylethyl)urea has been used in various scientific research studies due to its unique properties. One of the primary applications of this compound is in the study of ion channels. This compound has been found to selectively block the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and thermoregulation. This property of this compound has been used to study the role of TRPV1 in various physiological processes.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11(12-5-3-2-4-6-12)17-15(19)18-14-9-7-13(16)8-10-14/h2-11H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMXUBFIKPMVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1'-(4-isobutylbenzoyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5353675.png)
![2-(1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-2-piperidinyl)pyridine](/img/structure/B5353681.png)

![{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5353690.png)
![8-(2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5353696.png)
![2-methoxy-N-methyl-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5353699.png)
![methyl 7-(2,4-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5353705.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5353715.png)
![N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methyl-2-furamide](/img/structure/B5353718.png)

![1-[(4-fluorophenyl)sulfonyl]prolyl-N~3~-methyl-beta-alaninamide](/img/structure/B5353729.png)
![4-benzyl-3-ethyl-1-{[5-(hydroxymethyl)-2-furyl]methyl}-1,4-diazepan-5-one](/img/structure/B5353747.png)

